molecular formula C15H21ClN2O B12028308 N'-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea CAS No. 618444-19-2

N'-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea

Cat. No.: B12028308
CAS No.: 618444-19-2
M. Wt: 280.79 g/mol
InChI Key: XNQWPPOCQSXYEP-UHFFFAOYSA-N
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Description

N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 3-chlorophenyl group, a cyclohexyl group, and an ethyl group attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea typically involves the reaction of 3-chloroaniline with cyclohexyl isocyanate and ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Chloroaniline is reacted with cyclohexyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.

    Step 2: The resulting intermediate is then reacted with ethyl isocyanate under similar conditions to yield N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-N’-cyclohexylurea: Similar structure but lacks the ethyl group.

    N-(3-Chlorophenyl)-N’-ethylurea: Similar structure but lacks the cyclohexyl group.

    N-cyclohexyl-N’-ethylurea: Similar structure but lacks the 3-chlorophenyl group.

Uniqueness

N’-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea is unique due to the presence of all three functional groups (3-chlorophenyl, cyclohexyl, and ethyl) attached to the urea moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it suitable for a wide range of applications.

Properties

CAS No.

618444-19-2

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-cyclohexyl-1-ethylurea

InChI

InChI=1S/C15H21ClN2O/c1-2-18(14-9-4-3-5-10-14)15(19)17-13-8-6-7-12(16)11-13/h6-8,11,14H,2-5,9-10H2,1H3,(H,17,19)

InChI Key

XNQWPPOCQSXYEP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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